molecular formula C9H10O B13963050 Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene- CAS No. 62289-63-8

Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-

Cat. No.: B13963050
CAS No.: 62289-63-8
M. Wt: 134.17 g/mol
InChI Key: YBKLICDDXPIOLH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene- (CAS 75801-71-7) is a bicyclic ketone with a norbornane skeleton substituted with two methylene groups at the 5- and 6-positions. Its molecular formula is C₉H₁₀O, and it exhibits a molecular weight of 134.18 g/mol . The compound’s structure features a bicyclo[2.2.1]heptane core, which imposes significant ring strain and influences its reactivity. The presence of conjugated methylene groups further modifies its electronic and steric properties, making it distinct from simpler bicyclic ketones.

Properties

CAS No.

62289-63-8

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

5,6-dimethylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H10O/c1-5-6(2)8-3-7(5)4-9(8)10/h7-8H,1-4H2

InChI Key

YBKLICDDXPIOLH-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CC(C1=C)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between a diene and a dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylene groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The methylene groups can participate in various chemical reactions, further modulating its activity.

Comparison with Similar Compounds

Bicyclo[2.2.2]octan-2-one Derivatives

Compounds like bicyclo[2.2.2]octan-2-one, 5,6-bis(methylene)- (CAS 81825-45-8) share structural similarities but differ in their ring systems. The bicyclo[2.2.2]octane skeleton has reduced ring strain compared to bicyclo[2.2.1]heptane, leading to higher thermodynamic stability.

Norbornane Derivatives with Alternative Substituents

  • 6,6-Dimethylbicyclo[2.2.1]heptan-2-one (CAS 38476-45-8, C₉H₁₄O): The 6,6-dimethyl substitution eliminates ring strain but introduces steric bulk, lowering solubility in polar solvents compared to the methylene-substituted derivative .
  • 1,7,7-Trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one (CAS 36861-47-9, C₁₈H₂₂O): The aromatic substituent enhances UV absorption properties, making it suitable for applications in sunscreens .

Substituent Position and Stereochemistry

The 5,6-dimethylene substitution in the target compound creates a conjugated diene system, which is absent in analogs like 7-methylene-bicyclo[2.2.1]heptan-2-one (CAS 83829-11-2). Additionally, stereoisomerism (e.g., (1R)- vs. (1S)- configurations in CAS 75801-71-7 and 89956-39-8) influences chiral recognition in catalytic applications .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) PSA (Ų) XlogP
Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene- 75801-71-7 C₉H₁₀O 134.18 17.1 0.7
Bicyclo[2.2.2]octan-2-one, 5,6-bis(methylene)- 81825-45-8 C₁₀H₁₂O 150.20 - -
6,6-Dimethylbicyclo[2.2.1]heptan-2-one 38476-45-8 C₉H₁₄O 138.21 - 1.2*

Notes:

  • PSA (Polar Surface Area) : The target compound’s PSA of 17.1 Ų reflects moderate polarity, suitable for organic solvent-based reactions.
  • XlogP : A lower XlogP (0.7) compared to 6,6-dimethyl derivatives (estimated ~1.2) indicates reduced hydrophobicity, enhancing aqueous solubility .

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